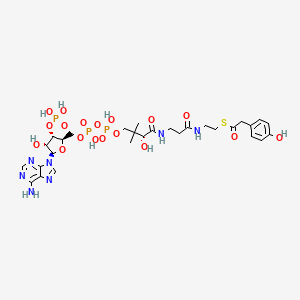
4-Hydroxyphenylacetyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxyphenylacetyl-CoA is a member of phenylacetyl-CoAs. It has a role as a mouse metabolite. It derives from a phenylacetyl-CoA and a 4-hydroxyphenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
4-Hydroxyphenylacetyl-CoA plays a crucial role in the anaerobic degradation of phenolic compounds. Research has shown that denitrifying bacteria, such as Pseudomonas sp., utilize this compound in their metabolic pathways. The anaerobic oxidation of 4-hydroxyphenylacetate leads to the formation of benzoyl-CoA through a series of enzymatic reactions:
- Enzymatic Pathway :
- Phenylacetate-CoA ligase : Converts phenylacetate to phenylacetyl-CoA.
- This compound dehydrogenase : Oxidizes phenylacetyl-CoA to 4-hydroxyphenylglyoxylate.
- 4-Hydroxyphenylglyoxylate: acceptor oxidoreductase : Catalyzes the oxidative decarboxylation to produce 4-hydroxybenzoyl-CoA and CO2.
- 4-Hydroxybenzoyl-CoA reductase : Reduces 4-hydroxybenzoyl-CoA to benzoyl-CoA .
This pathway is essential for the mineralization of aromatic compounds in anaerobic environments, highlighting the ecological importance of this compound.
Enzyme Engineering and Biocatalysis
The enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H) has emerged as a promising biocatalyst for synthesizing catechols from various substrates. This enzyme system consists of two components: HpaB (monooxygenase) and HpaC (FAD oxidoreductase). The catalytic mechanism involves:
- Binding of FADH2 to HpaB.
- Formation of a hydroperoxyflavin intermediate.
- Substrate binding and subsequent hydroxylation at the ortho position .
This biocatalytic process allows for the selective modification of phenolic compounds, which can be applied in pharmaceuticals and agrochemicals.
Therapeutic Applications
Emerging studies indicate that compounds derived from this compound exhibit potential therapeutic properties. For instance, bioactive compounds synthesized through pathways involving this metabolite have shown:
- Anticancer Activity : Compounds derived from polyphenols, including those linked to this compound, have demonstrated cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells .
- Antioxidant Properties : Polyphenol-containing nanoparticles that incorporate derivatives of this compound are being explored for their antioxidant capabilities and their role in drug delivery systems .
Table 1: Summary of Key Studies Involving this compound
Analyse Chemischer Reaktionen
Enzymatic Conversion Pathways
4-Hydroxyphenylacetyl-CoA undergoes a series of reactions in anaerobic bacteria like Pseudomonas sp., facilitated by specialized enzyme systems :
a. Initial Activation and Oxidation
-
4-Hydroxyphenylacetate-CoA ligase activates 4-hydroxyphenylacetate to form this compound .
-
This compound dehydrogenase oxidizes this compound to 4-hydroxyphenylglyoxylate , releasing CoA .
b. Oxidative Decarboxylation
-
4-Hydroxyphenylglyoxylate: acceptor oxidoreductase catalyzes the oxidative decarboxylation of 4-hydroxyphenylglyoxylate, producing 4-hydroxybenzoyl-CoA and CO₂ .
c. Reductive Dehydroxylation
-
4-Hydroxybenzoyl-CoA reductase removes the hydroxyl group from 4-hydroxybenzoyl-CoA, yielding benzoyl-CoA , a central intermediate in aromatic compound degradation .
Key Reaction Steps and Intermediates
The pathway can be summarized as:
text4-Hydroxyphenylacetate → this compound → 4-Hydroxyphenylglyoxylate → 4-Hydroxybenzoyl-CoA → Benzoyl-CoA
Table 1: Enzymes and Substrates in this compound Degradation
| Enzyme | Substrate | Product | Byproduct |
|---|---|---|---|
| 4-Hydroxyphenylacetate-CoA ligase | 4-Hydroxyphenylacetate | This compound | ATP → AMP |
| This compound dehydrogenase | This compound | 4-Hydroxyphenylglyoxylate | CoA |
| 4-Hydroxyphenylglyoxylate oxidoreductase | 4-Hydroxyphenylglyoxylate | 4-Hydroxybenzoyl-CoA | CO₂ |
| 4-Hydroxybenzoyl-CoA reductase | 4-Hydroxybenzoyl-CoA | Benzoyl-CoA | H₂O |
Mechanistic Insights
-
Alpha-Oxidation Mechanism : The oxidation of the CoA-activated carboxymethyl side chain involves an ionic mechanism, where the thioester bond in this compound facilitates nucleophilic attack, leading to glyoxylate formation .
-
Electron Carriers : NAD⁺/NADH and FAD/FADH₂ likely participate in redox steps, though specific carriers for this pathway require further characterization .
Experimental Validation
-
Metabolite Detection : Trace amounts of mandelyl-CoA (derived from mandelate) were identified during in vitro degradation of phenylacetate, supporting the proposed intermediates .
-
Enzyme Assays : Activities of this compound dehydrogenase and 4-hydroxybenzoyl-CoA reductase were confirmed in cell-free extracts of Pseudomonas sp., with optimal pH and substrate specificity profiles .
Comparative Analysis with Related Pathways
-
Parallels to Phenylacetyl-CoA Degradation : Both this compound and phenylacetyl-CoA converge at benzoyl-CoA, but the former requires an additional dehydroxylation step .
-
Contrast with Aerobic Pathways : Unlike aerobic systems, this anaerobic pathway avoids oxygen-dependent hydroxylases, relying instead on reductive dehydroxylation .
Eigenschaften
Molekularformel |
C29H42N7O18P3S |
|---|---|
Molekulargewicht |
901.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1 |
InChI-Schlüssel |
GPCAQTOAAYEBGJ-CECATXLMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















